tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
CAS No.: 1534465-74-1
Cat. No.: VC5099710
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1534465-74-1 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.363 |
| IUPAC Name | tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3 |
| Standard InChI Key | JQUDBVQYJKBHIZ-UHFFFAOYSA-N |
| SMILES | CC1(CC(CCN1C(=O)OC(C)(C)C)CN)C |
Introduction
Chemical and Structural Properties
Key Structural Features:
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Boc Protection: The tert-butoxycarbonyl group enhances solubility in organic solvents and prevents unwanted side reactions at the piperidine nitrogen during synthesis.
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2,2-Dimethyl Substituents: These groups introduce steric hindrance, influencing the compound’s conformational flexibility and reactivity.
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4-Aminomethyl Group: A primary amine (-CH₂NH₂) provides a site for further derivatization, such as amide bond formation or Schiff base synthesis.
Physical and Spectroscopic Data
While experimental data for this specific compound are scarce, analogues suggest the following properties:
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Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and poorly soluble in water due to the Boc group .
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Stability: Stable under inert atmospheres but susceptible to acidic conditions, which cleave the Boc protecting group.
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Spectroscopy:
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate likely follows a multi-step sequence analogous to related piperidine derivatives:
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Piperidine Ring Formation:
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Aminomethylation:
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Boc Protection:
Example Reaction Scheme:
Industrial-Scale Considerations
Industrial production may employ continuous flow reactors to enhance yield and reduce reaction times. For instance, microreactor systems have been reported to improve the efficiency of Boc protection steps by ensuring precise temperature control and mixing .
Applications in Scientific Research
Medicinal Chemistry
The compound’s primary application lies in drug discovery, where it serves as a versatile building block:
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Central Nervous System (CNS) Drug Development: The aminomethyl group facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), making it valuable for synthesizing potential antipsychotics or antidepressants .
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Prodrug Synthesis: The Boc group can be selectively removed under acidic conditions to generate free amines, enabling the creation of prodrugs with improved bioavailability .
Material Science
In polymer chemistry, the compound’s rigid piperidine core and functional groups contribute to the development of high-performance materials:
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Epoxy Resins: Incorporation into cross-linking agents enhances thermal stability and mechanical strength .
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Ionic Liquids: Functionalization with ionic side chains yields novel electrolytes for battery applications .
Catalysis
The aminomethyl group can coordinate to metal centers, enabling use in asymmetric catalysis:
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Chiral Ligands: When complexed with transition metals (e.g., palladium or ruthenium), these derivatives catalyze enantioselective reactions, such as hydrogenations or cross-couplings .
Comparative Analysis with Analogues
The 2,2-dimethyl substitution in the target compound confers greater steric hindrance compared to 3,3-dimethyl analogues, potentially altering its reactivity in nucleophilic substitutions or metal-catalyzed reactions .
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